molecular formula C5H6N2S B1203730 2-Mercapto-4-methylpyrimidine CAS No. 35071-17-1

2-Mercapto-4-methylpyrimidine

Cat. No. B1203730
CAS RN: 35071-17-1
M. Wt: 126.18 g/mol
InChI Key: BVPHXTUEZOQIBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2-Mercapto-4-methylpyrimidine has been synthesized through various methods. One notable method involves the reaction of organotin (IV) chlorides with 2-mercapto-4-methylpyrimidine hydrochloride (Ma et al., 2005).
  • Another synthesis approach includes the condensation of 3-ethoxycarhonylcoumarin with thiourea (El-deenm & Ibrahim, 2000).

Molecular Structure Analysis

  • The molecular structure of 2-Mercapto-4-methylpyrimidine derivatives has been confirmed through various techniques such as IR, 1H, 13C, and temperature-dependent 119Sn NMR spectra, and X-ray crystallography (Ma et al., 2005).

Chemical Reactions and Properties

  • 2-Mercapto-4-methylpyrimidine derivatives have been observed to exhibit different coordination modes when bonding to tin atoms. These variations in bonding can lead to different molecular geometries, such as distorted trigonal bipyramidal or octahedral shapes (Ma et al., 2005).

Physical Properties Analysis

  • The physical properties of 2-Mercapto-4-methylpyrimidine derivatives, such as solubility and melting points, can be influenced by the nature of the substituents and the overall molecular structure. Detailed physical properties are often characterized using spectroscopic methods and crystallography.

Chemical Properties Analysis

  • 2-Mercapto-4-methylpyrimidine derivatives are known to participate in various chemical reactions, forming a range of heterocyclic compounds. These reactions include interactions with organotin (IV) chlorides and various alkylation processes (El-deenm & Ibrahim, 2000).

Scientific Research Applications

  • Inhibition of Carbon Dioxide Corrosion of Iron : 2-Mercapto-4-methylpyrimidine hydrochloride shows high activity as an inhibitor in carbon dioxide corrosion of iron. This compound blocks the metal surface and changes the reaction mechanism, with a significant effect on the anode reaction (Reznik et al., 2008).

  • Synthesis of 2-Mercapto-4-methylpyrimidine via Cyclization : The compound can be synthesized by the reaction of 1,3-butenyne ethers with thiourea, offering insights into the effect of substituents in the 1,3-enyne system on cyclization capacity (Kirillova et al., 1971).

  • Spectrophotometric Determination in Drug Detection : 4-Hydroxy-2-mercapto-6-methylpyrimidine, a related compound, is used in a colorimetric method for detecting anti-thyroid drugs, showcasing its affinity with gold nanoparticles (Hormozi-Nezhad & Ghayyem, 2014).

  • Coordination Modes in Organotin Derivatives : Research on organotin (IV) derivatives with 2-mercapto-4-methylpyrimidine highlights different coordination modes to bond tin atoms, contributing to the field of organometallic chemistry (Ma et al., 2005).

  • Fluorinated Pyrimidine Derivatives Synthesis : 2-Mercapto-4-methylpyrimidine serves as a precursor in the synthesis of fluorinated pyrimidine derivatives, which have demonstrated high fungicidal activity (Popova et al., 1999).

  • Electrochemical Applications : Modified gold electrodes with 4-hydroxy-2-mercapto-6-methylpyrimidine have been used to catalyze the oxidation of ascorbic acid, reducing overpotential and enabling the separation of voltammograms of different substances (Chen & Li, 1998).

  • Solvothermal Synthesis in Polymer Chemistry : The compound plays a role in the solvothermal synthesis of novel polymeric chains, involving high centrosymmetric units, which has implications for materials science (Ma et al., 2006).

Safety And Hazards

When handling 2-Mercapto-4-methylpyrimidine, it’s important to avoid contact with skin and eyes . If inhaled or ingested, immediate medical attention is required . The compound should be stored in suitable, closed containers for disposal .

properties

IUPAC Name

6-methyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHXTUEZOQIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188575
Record name 2(1H)-Pyrimidinethione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4-methylpyrimidine

CAS RN

35071-17-1
Record name 2-Mercapto-4-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35071-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinethione, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035071171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinethione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
C Ma, J Zhang, G Tian, R Zhang - Journal of organometallic chemistry, 2005 - Elsevier
… The organotin (IV) derivatives of 2-mercapto-4-methylpyrimidine (Hmpymt) R 3 SnL (R = Ph … 3 SnCl or R 2 SnCl 2 with 2-mercapto-4-methylpyrimidine hydrochloride (HCl · Hmpymt) in 1:…
Number of citations: 51 www.sciencedirect.com
RS Vartanyan, ZV Kazaryan, SA Vartanyan - Chemistry of Heterocyclic …, 1982 - Springer
… 5-Carbethoxy-2-mercapto-4-methylpyrimidine. …
Number of citations: 1 link.springer.com
W Ciesielski, R Zakrzewski, A Krenc, J Zieliṅska - Talanta, 1998 - Elsevier
… The main direct reaction of iodine is observed with 2-mercapto-4-methylpyrimidine (II) at pH 2.0–6.5. A pH, within the range of 2.0–8.0, was found to be the most favourable for the …
Number of citations: 14 www.sciencedirect.com
RR Hunt, JFW McOmie, ER Sayer - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… Condensation with thiourea in presence of hydrochloric acid gave 2-mercapto-4-methylpyrimidine hydrochloride which on desulphurisation with Raney nickel gave a low yield of 4-…
Number of citations: 103 pubs.rsc.org
B Lynch - 1988 - doras.dcu.ie
… The four mercaptans studied were 2-mercaptopyridine (2MP), 2-mercaptopyridine-N-oxide (2MP-0), 2-mercaptopyrimidine (2MPr), and 2-mercapto-4-methylpyrimidine.HCl (2MmPr). …
Number of citations: 3 doras.dcu.ie
JR Marshall, J Walker - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… clearly indicates a decision in favour of the 4-methyl-2-thiopyrimidone structure (VI) for the potential 2-mercapto-4-methylpyrimidine (V) . It is clear, moreover, that the addition of C-…
Number of citations: 114 pubs.rsc.org
MA Kirillova, AE Tsil'ko, IA Maretina… - Chemistry of Heterocyclic …, 1971 - Springer
… the preparation of 2-mercapto-4-methylpyrimidine from 1-methoxy-l-buten-3-yne and thiourea [4]. By an analogous reaction we also obtained 2-mercapto-4-methylpyrimidine (IIa) from 1-…
Number of citations: 3 link.springer.com
VS Reznik, VD Akamsin, YP Khodyrev… - Corrosion …, 2008 - Elsevier
… The inhibition activity of 2-mercaptopyrimidine (I), 2-mercapto-4-methylpyrimidine hydrochloride (II), 2-mercapto-4,6-dimethylpyrimidine (III) and its hydrochloride (IV) upon carbon …
Number of citations: 70 www.sciencedirect.com
A Nekuee, M KHoshneviszadeh, A Forumadi… - Research in …, 2012 - rps.mui.ac.ir
… Raw material in this project was 2-mercapto-4-methylpyrimidine hydrochloride. To a soulution of 2-mercapto-4-methylpyrimidine hydrochloride in ethanol and 1.0 M sodium hydroxide (…
Number of citations: 0 rps.mui.ac.ir
JCG Monteagudo, JML Fonseca - Journal de chimie physique, 1987 - jcp.edpsciences.org
… , 2-mercaptopyrimidine, 2-mercapto-1 -methylimidazol, 2-mercaptobenzimidazol, 2-mercapto-2-thiazoline, 2-mercaptopyridine-N-oxide and 2-mercapto-4-methylpyrimidine at 20 C and …
Number of citations: 2 jcp.edpsciences.org

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